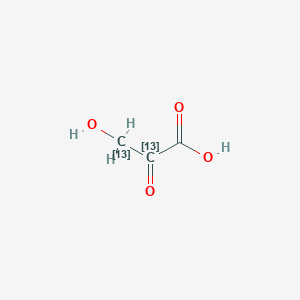

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid is a labeled compound with the molecular formula C3H4O4 and a molecular weight of 106.05 g/mol. This compound is a derivative of propanoic acid, where the carbon atoms at positions 2 and 3 are labeled with the carbon-13 isotope. It is used in various scientific research applications due to its unique isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-oxo(2,3-13C2)propanoic acid typically involves the incorporation of carbon-13 isotopes into the propanoic acid backbone. One common method is the oxidation of 2-hydroxypropanoic acid using labeled reagents. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar oxidation methods but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce carbon dioxide and water.

Reduction: It can be reduced to form 3-hydroxypropanoic acid.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, amines under basic or acidic conditions.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: 3-Hydroxypropanoic acid.

Substitution: Various substituted propanoic acid derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid is widely used in scientific research, including:

Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.

Biology: In metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

Medicine: In drug development and pharmacokinetics to understand the metabolic pathways of pharmaceuticals.

Industry: In the production of labeled compounds for various industrial applications, including the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-oxo(2,3-13C2)propanoic acid involves its participation in various biochemical pathways. The labeled carbon atoms allow researchers to trace its transformation and interaction with other molecules. It acts as a substrate in enzymatic reactions, where it can be converted into different metabolites, providing insights into metabolic pathways and enzyme functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Oxo-3-hydroxypropanoic acid: Similar structure but without isotopic labeling.

3-Hydroxypropanoic acid: Lacks the oxo group at position 2.

2-Oxopropanoic acid: Lacks the hydroxyl group at position 3.

Uniqueness

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid is unique due to its isotopic labeling, which makes it a valuable tool in research applications. The presence of carbon-13 isotopes allows for detailed studies using NMR spectroscopy and other analytical techniques, providing insights that are not possible with non-labeled compounds.

Biologische Aktivität

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid, also known as 3-hydroxypyruvic acid with carbon-13 isotopes at positions 2 and 3, is a compound of significant interest in biochemical research due to its role in various metabolic pathways. This article explores its biological activity, mechanisms of action, and applications in scientific research.

- Molecular Formula : C₃H₄O₄

- Molecular Weight : 106.05 g/mol

- CAS Number : 131000-16-3

- IUPAC Name : this compound

The biological activity of this compound primarily involves its function as a substrate in enzymatic reactions. Its incorporation into metabolic pathways allows researchers to trace carbon atom transformations and understand various biochemical processes. The compound is particularly valuable in studies involving:

- Enzymatic Reactions : It acts as a substrate for enzymes involved in the metabolism of carbohydrates and amino acids, providing insights into metabolic pathways.

- Nuclear Magnetic Resonance (NMR) Studies : The labeled carbon atoms enable detailed studies of reaction mechanisms and molecular structures through NMR spectroscopy.

Biological Activity

Research indicates that this compound plays a crucial role in several biological processes:

- Metabolic Pathways : It is involved in the citric acid cycle and other metabolic pathways, influencing energy production and biosynthesis.

- Toxicology Studies : Elevated levels of this compound have been observed in patients with propionic acidemia, where it contributes to metabolic disturbances and toxicity in the liver .

- Drug Development : Its unique isotopic labeling allows for the study of drug metabolism and pharmacokinetics, aiding in the design of new therapeutics.

Research Applications

The following table summarizes key research applications of this compound:

| Application Area | Description |

|---|---|

| Chemistry | Used as a labeled compound for studying reaction mechanisms. |

| Biology | Traced incorporation and transformation of carbon atoms in metabolic studies. |

| Medicine | Investigated for its role in drug metabolism and potential therapeutic uses. |

| Industry | Employed in the synthesis of labeled compounds for various applications. |

Case Studies

-

Metabolic Disturbances in Propionic Acidemia :

A study explored the interrelations between propionate and 3-hydroxypropionate (3HP) metabolism in patients with propionic acidemia. Elevated levels of both compounds were linked to significant metabolic perturbations, including citric acid cycle overloads and CoA trapping, which highlight the toxic effects on liver function . -

NMR Spectroscopy Studies :

Research utilizing NMR spectroscopy has demonstrated how this compound can be used to trace carbon flow through metabolic pathways. This has provided insights into enzyme kinetics and substrate specificity under various physiological conditions.

Eigenschaften

IUPAC Name |

3-hydroxy-2-oxo(2,3-13C2)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/i1+1,2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDDCCUIIUWNGJ-ZDOIIHCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.